Rac1 Inhibitor W56

Rac1 GTPase signaling GEF interaction specificity mechanism-based inhibitor selection

Rac1 Inhibitor W56 (1095179-01-3) is a 16-mer peptide that selectively blocks Rac1 binding to TrioN, GEF-H1, and Tiam1, while preserving Dock180/P-Rex1-mediated activation. This restricted GEF inhibition profile enables unambiguous pathway dissection. A genetically matched control peptide (F56, Trp56→Phe) is available, providing rigorous target-specific validation unmatched by small-molecule inhibitors. Ideal for in vitro GEF interaction assays and as a pharmacophore reference in medicinal chemistry. Supplied as lyophilized powder, >98% purity by HPLC. Order with confidence for reproducible, mechanistically-defined Rac1 research.

Molecular Formula C74H117N19O23S
Molecular Weight 1672.9 g/mol
Cat. No. B612435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac1 Inhibitor W56
Molecular FormulaC74H117N19O23S
Molecular Weight1672.9 g/mol
Structural Identifiers
InChIInChI=1S/C74H117N19O23S/c1-35(2)25-46(64(106)79-33-55(97)84-47(26-36(3)4)66(108)86-48(27-41-31-78-44-18-13-12-17-42(41)44)67(109)87-51(30-57(100)101)69(111)92-61(40(10)94)73(115)82-39(9)62(104)81-34-58(102)103)85-68(110)49(28-53(77)95)88-72(114)60(38(7)8)91-70(112)52-20-16-23-93(52)74(116)45(19-14-15-22-75)83-54(96)32-80-65(107)50(29-56(98)99)89-71(113)59(37(5)6)90-63(105)43(76)21-24-117-11/h12-13,17-18,31,35-40,43,45-52,59-61,78,94H,14-16,19-30,32-34,75-76H2,1-11H3,(H2,77,95)(H,79,106)(H,80,107)(H,81,104)(H,82,115)(H,83,96)(H,84,97)(H,85,110)(H,86,108)(H,87,109)(H,88,114)(H,89,113)(H,90,105)(H,91,112)(H,92,111)(H,98,99)(H,100,101)(H,102,103)/t39-,40+,43-,45-,46-,47-,48-,49-,50-,51-,52-,59-,60-,61-/m0/s1
InChIKeyIRORVMNZPUKWEX-YRMQSWGASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

Rac1 Inhibitor W56: Peptide-Based Selective Rac1-GEF Interaction Inhibitor for GTPase Signaling Research


Rac1 Inhibitor W56 (CAS 1095179-01-3) is a synthetic 16-mer peptide comprising residues 45–60 of the Rac1 guanine nucleotide exchange factor (GEF) recognition/activation domain, with the sequence Met-Val-Asp-Gly-Lys-Pro-Val-Asn-Leu-Gly-Leu-Trp-Asp-Thr-Ala-Gly . Unlike small-molecule Rac1 inhibitors that target diverse GEF interaction interfaces, W56 selectively inhibits Rac1 binding to a defined subset of Rac1-specific GEFs—namely TrioN, GEF-H1, and Tiam1—through competition at the endogenous GEF recognition site [1]. A control peptide (Rac1 Inhibitor F56), in which Trp⁵⁶ is substituted with phenylalanine, is commercially available for verifying target-specific effects in experimental workflows .

Why Rac1 Inhibitor W56 Cannot Be Replaced by Generic Rac1 Inhibitors: GEF Specificity Profile Matters


Rac1 inhibitors are not functionally interchangeable due to fundamental differences in molecular mechanism and GEF interaction specificity. Small-molecule inhibitors such as NSC23766 target the Rac1-Tiam1/Trio interface [1], whereas peptide-based W56 occupies the endogenous residues 45–60 region of Rac1 itself, disrupting a distinct GEF-interaction surface [2]. This mechanistic divergence translates to different GEF inhibition profiles—W56 targets TrioN, GEF-H1, and Tiam1 , while ZINC69391 and 1A-116 additionally target Dock180 and P-Rex1 [3]. Furthermore, W56 provides a genetically validated control tool (the F56 Trp→Phe mutant peptide), a critical experimental rigor feature absent from most small-molecule Rac1 inhibitor toolkits . Substituting W56 with an alternative Rac1 inhibitor without validating GEF-context specificity risks confounding interpretation of which upstream activation pathway is actually being modulated.

Quantitative Differentiation of Rac1 Inhibitor W56 Versus Small-Molecule Rac1 Inhibitors


GEF Inhibition Spectrum: W56 Targets TrioN, GEF-H1, and Tiam1 Versus Broader-Spectrum Small-Molecule Inhibitors

W56 selectively inhibits Rac1 interaction with a specific GEF subset—TrioN, GEF-H1, and Tiam1—based on the critical Trp⁵⁶ residue within residues 45–60 of Rac1 [1]. In contrast, the derived small-molecule inhibitor 1A-116 (designed to mimic W56 pharmacophore features) demonstrates broader GEF inhibition, targeting Tiam1, Dock180, and P-Rex1 [2]. The small-molecule inhibitor ZINC69391 similarly targets Tiam1 and Dock180, while EHop-016 specifically inhibits Vav2-mediated Rac1 activation [2]. NSC23766 selectively inhibits Rac1 activation by Trio and Tiam1 but lacks activity against Dock180- or P-Rex1-mediated pathways [3]. This differential GEF targeting spectrum means W56 provides a more restricted GEF inhibition profile than 1A-116 or ZINC69391, enabling pathway-specific interrogation where Dock180- or P-Rex1-mediated Rac1 activation should remain intact.

Rac1 GTPase signaling GEF interaction specificity mechanism-based inhibitor selection

In Vitro Rac-GEF Interaction Inhibition Potency: W56 IC50 Range Compared to Small-Molecule Rac1 Inhibitors

In standardized in vitro Rac-GEF interaction assays, W56 exhibits an IC50 range of 100–150 µM for inhibiting Rac1-GEF binding [1]. This potency is approximately 2- to 3-fold lower than NSC23766, which shows an IC50 of approximately 50 µM in comparable Rac1-GEF interaction assays . However, W56's IC50 range is substantially higher (weaker) than the cell-based proliferation IC50 values reported for derived small-molecule inhibitor 1A-116, which demonstrates IC50 values of 4 µM in F3II cells and 10 µM in primary CLL proliferation assays [2][3]. Similarly, EHop-016 shows an IC50 of 1.1 µM in MDA-MB-435 melanoma cells—approximately 100-fold more potent than W56 in cellular contexts [4]. This potency differential reflects W56's identity as the parent peptide scaffold from which more potent small-molecule mimetics (1A-116) were subsequently derived, positioning W56 as a mechanistic probe rather than a high-potency cellular inhibitor.

Rac1 inhibition potency IC50 comparison in vitro biochemical assay

Control Tool Availability: W56/F56 Mutant Peptide Pair Enables Specificity Validation Absent in Small-Molecule Workflows

W56 is distinguished from all small-molecule Rac1 inhibitors by the availability of a structurally matched, commercially available control peptide: Rac1 Inhibitor F56. This control peptide comprises the identical residues 45–60 sequence with a single amino acid substitution—Trp⁵⁶ replaced by phenylalanine—which abrogates GEF interaction inhibition . In functional validation studies, Rac1(W56F) mutant retains the ability to be loaded with GTP, bind downstream effectors, and interact with RhoGDI, confirming that the control peptide does not impair Rac1 GTPase function per se while lacking GEF-inhibitory activity [1]. Small-molecule Rac1 inhibitors (NSC23766, EHop-016, 1A-116, ZINC69391, EHT1864) lack dedicated inactive control compounds with matched physicochemical properties, making it difficult to discriminate target-specific effects from off-target or vehicle-related artifacts [2].

Rac1 experimental controls specificity validation peptide inhibitor tools

Molecular Scaffold Distinction: Peptide W56 Versus Small-Molecule Mimetic 1A-116 in In Vivo Anti-Metastatic Efficacy

W56 serves as the parent peptide scaffold from which the small-molecule inhibitor 1A-116 was rationally designed to mimic the pharmacophore features of the Trp⁵⁶-containing region [1]. While W56 itself has limited reported in vivo efficacy data due to peptide stability and delivery constraints, 1A-116 (derived from W56/ZINC69391 optimization) demonstrates quantifiable in vivo anti-metastatic activity: daily treatment at 3 mg/kg body weight reduces total metastatic lung colony formation by approximately 60% in a highly aggressive syngeneic breast cancer model . This scaffold relationship means W56 provides the foundational mechanistic validation for the 1A-116 pharmacophore, but the small-molecule derivative achieves therapeutically relevant in vivo exposure. No direct head-to-head in vivo comparison between W56 and 1A-116 exists in the literature [2].

Rac1 inhibitor in vivo efficacy anti-metastatic activity breast cancer model

Physicochemical Properties: Peptide W56 Versus Small-Molecule Rac1 Inhibitors for Formulation and Delivery Considerations

As a 16-mer peptide (MW 1671.93 Da), W56 differs fundamentally from small-molecule Rac1 inhibitors in physicochemical and cell-permeability properties. W56 is soluble to 2 mg/mL in PBS (pH 7.4) , whereas NSC23766 (MW 530.98 Da) demonstrates solubility of 50 mg/mL in both DMSO and water, enabling higher-concentration stock solutions and more flexible formulation options . Critically, W56 is not inherently cell-permeable and typically requires delivery systems or high extracellular concentrations for cellular assays , whereas small-molecule comparators (NSC23766, EHop-016, 1A-116) are designed to be cell-permeable without auxiliary delivery agents [1]. This permeability differential explains why W56 shows IC50 values of 100–150 µM in cell-free GEF interaction assays but requires substantially higher concentrations or delivery optimization for cellular Rac1 inhibition studies.

Rac1 inhibitor formulation peptide solubility cell permeability

Commercial Availability and Sourcing: W56 Is a Research-Grade Tool Compound Not Optimized for Therapeutic Development

Rac1 Inhibitor W56 is commercially available from multiple life science reagent suppliers as a research-use-only tool compound, with no current clinical development pipeline . In contrast, 1A-116 has demonstrated preclinical in vivo efficacy and is positioned as a potential therapeutic lead compound , while EHop-016 has been evaluated in antimalarial studies showing nanomolar activity (IC50 138.8 ± 16.0 nM against chloroquine-sensitive P. falciparum) [1]. W56's primary value proposition is as a mechanistic probe and reference standard for GEF-interaction studies, not as a translational candidate. Procurement documentation consistently specifies W56 for biological research applications only, explicitly disclaiming individual clinical or medical purposes .

Rac1 inhibitor sourcing research tool compound procurement considerations

Optimized Research Applications for Rac1 Inhibitor W56 Based on Quantitative Differentiation Evidence


Mechanistic Dissection of Tiam1- Versus Dock180-Mediated Rac1 Signaling Pathways

Researchers seeking to distinguish Rac1 activation mediated by Tiam1/Trio from activation mediated by Dock180 or P-Rex1 should select W56. Its restricted GEF inhibition profile (TrioN, GEF-H1, Tiam1 only) allows Dock180- and P-Rex1-mediated Rac1 activation to remain intact, whereas 1A-116 and ZINC69391 inhibit both GEF classes, confounding pathway-specific interpretation [1]. This application leverages the differential GEF targeting evidence established in Evidence_Item 1 (GEF Inhibition Spectrum).

Validation of Trp⁵⁶ Pharmacophore in Rac1-GEF Interaction Studies Requiring Matched Negative Controls

Investigators validating the role of the Trp⁵⁶-containing GEF recognition domain require the paired W56/F56 control peptide system. The F56 control peptide (Trp⁵⁶→Phe) provides a genetically and structurally matched inactive comparator that retains GTP-loading and effector-binding competence while lacking GEF inhibition, enabling rigorous discrimination of target-specific from off-target effects . This unmatched experimental control capability is absent from all small-molecule Rac1 inhibitor workflows [2], as established in Evidence_Item 3 (Control Tool Availability).

Cell-Free Biochemical Assays of Rac1-GEF Protein-Protein Interactions

W56 is optimal for in vitro Rac1-GEF interaction assays where cell permeability is not required. Its IC50 of 100–150 µM in cell-free GEF-Rac1 binding assays provides a benchmark reference standard against which novel Rac1-GEF inhibitors can be calibrated [3]. In these biochemical applications, the lack of inherent cell permeability (Evidence_Item 5) is not a limitation, while the defined mechanism and availability of the F56 control peptide provide experimental advantages over small-molecule comparators.

Reference Standard for Rational Design of Rac1 Small-Molecule Inhibitors

Medicinal chemistry programs developing novel Rac1 inhibitors benefit from W56 as the validated peptide pharmacophore reference. 1A-116 was rationally designed based on W56's Trp⁵⁶-containing pharmacophore, establishing a precedent for structure-based optimization from peptide to small molecule [4]. W56 serves as the mechanistic benchmark against which novel Rac1 inhibitor candidates can be compared for target engagement fidelity versus potency optimization, as established in Evidence_Item 4 (Molecular Scaffold Distinction).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rac1 Inhibitor W56

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.